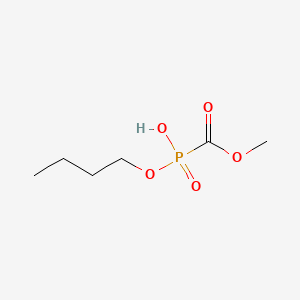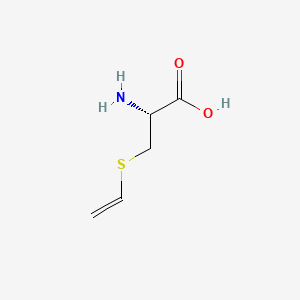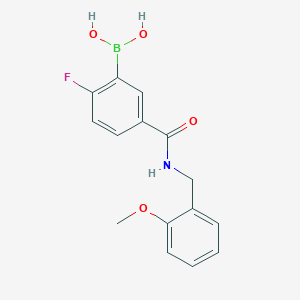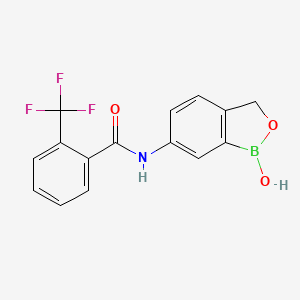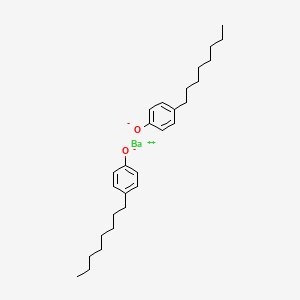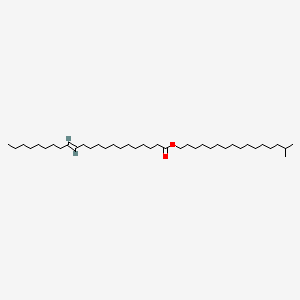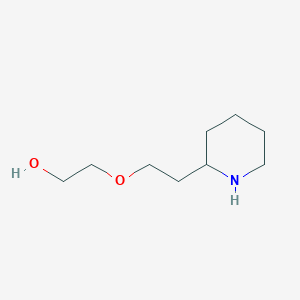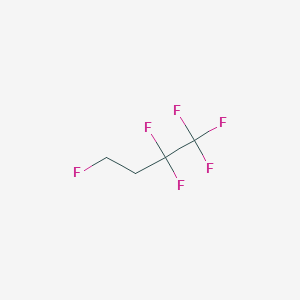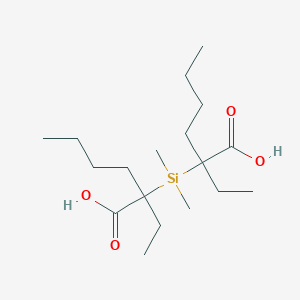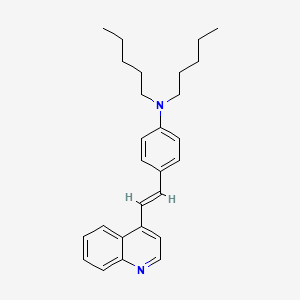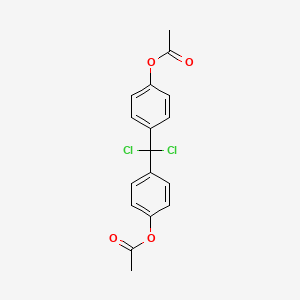
4,4'-(Dichloromethylene)bisphenyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Dichloromethylene)bisphenyl diacetate is a chemical compound with the molecular formula C17H14Cl2O4 It is known for its unique structure, which includes two phenyl rings connected by a dichloromethylene bridge and esterified with acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dichloromethylene)bisphenyl diacetate typically involves the reaction of 4,4’-(Dichloromethylene)bisphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the phenolic groups.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dichloromethylene)bisphenyl diacetate may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Dichloromethylene)bisphenyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dichloromethylene bridge to a methylene bridge.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,4’-(Methylene)bisphenyl diacetate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-(Dichloromethylene)bisphenyl diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Dichloromethylene)bisphenyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloromethylene bridge and acetate groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Methylene)bisphenyl diacetate
- 4,4’-(Dichloromethylene)bisphenol
- 4,4’-(Dichloromethylene)bisphenyl dimethyl ether
Uniqueness
4,4’-(Dichloromethylene)bisphenyl diacetate is unique due to its dichloromethylene bridge, which imparts distinct chemical properties compared to similar compounds
Propriétés
Numéro CAS |
89347-16-0 |
|---|---|
Formule moléculaire |
C17H14Cl2O4 |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
[4-[(4-acetyloxyphenyl)-dichloromethyl]phenyl] acetate |
InChI |
InChI=1S/C17H14Cl2O4/c1-11(20)22-15-7-3-13(4-8-15)17(18,19)14-5-9-16(10-6-14)23-12(2)21/h3-10H,1-2H3 |
Clé InChI |
OMKRDBYMAHIWNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


